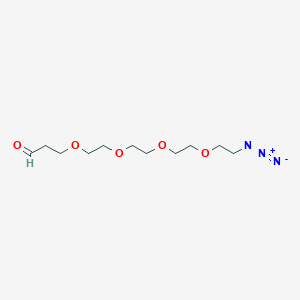

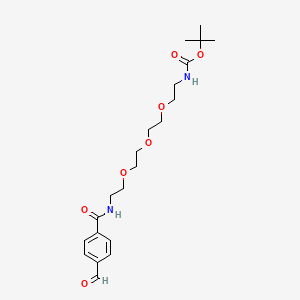

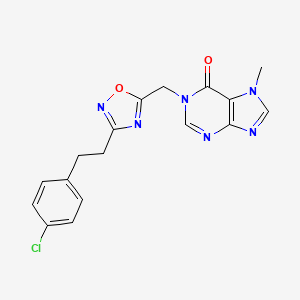

1-((3-(4-氯苯乙基)-1,2,4-恶二唑-5-基)甲基)-7-甲基-1H-嘌呤-6(7H)-酮

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their fusion. The 4-chlorophenethyl and 1,2,4-oxadiazol-5-yl groups would likely be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the phenethyl and oxadiazole groups may introduce some degree of three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The purine ring might undergo substitution reactions at the nitrogen positions. The chlorophenethyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its overall size, the presence of polar groups, and the degree of conjugation in the molecule .科学研究应用

化学反应和结构分析:一项研究调查了某些化合物之间的反应,产生了诸如 N-[(3,4-二氯苯基)乙基]-N-甲基-N-[(5-苯基-1,2,4-恶二唑-3-基)甲基]胺之类的产物。这些产物使用核磁共振、质谱、红外光谱和 X 射线结构分析进行了结构测定。这项研究有助于理解相关化合物的化学行为和结构特征 (Jäger 等,2002)。

抗菌和抗氧化潜力:另一项研究专注于合成新型恶二唑衍生物并评估它们的抗菌和抗氧化活性。一些化合物表现出有效的抗菌和抗氧化特性,表明这些化合物在新药发现中的潜力 (Chennapragada & Palagummi,2018)。

神经退行性疾病研究:从类似化学结构合成的化合物被测试为人类单胺氧化酶的潜在抑制剂,显示出显着的抑制作用。这表明在帕金森病等神经退行性疾病中具有潜在的治疗用途 (Efimova 等,2023)。

光致发光特性:对 1,3,4-恶二唑衍生物的研究揭示了它们在显示光致发光特性方面的潜力。这对它们在材料科学中的应用有影响,特别是在创造具有特定光学特性的物质方面 (Han 等,2010)。

抗癌活性:已研究了与该化学结构相关的化合物的抗癌活性。例如,一些 1,3,4-恶二唑衍生物在癌细胞系中进行了测试,显示出有效的抗癌特性。这突出了它们作为抗癌剂的潜力 (Zhang 等,2005)。

脂肪酶和 α-葡萄糖苷酶抑制:研究还探讨了使用类似化合物抑制脂肪酶和 α-葡萄糖苷酶,表明在治疗与这些酶相关的疾病方面具有潜在应用 (Bekircan 等,2015)。

抗菌特性:已经评估了包括 1,3,4-恶二唑相关的化合物在内的一系列化合物的抗菌特性。这项研究有助于开发新的抗菌剂 (Tien 等,2016)。

安全和危害

属性

IUPAC Name |

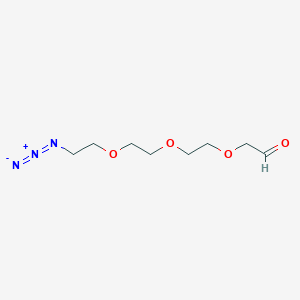

1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJBWNUUODWOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336572 | |

| Record name | AM-0902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1883711-97-4 | |

| Record name | AM-0902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-0902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-0902 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (AM-0902) and how does it affect pain signaling?

A: 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (AM-0902) acts as a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel [, ]. This channel, located on the surface of sensory neurons, plays a crucial role in detecting noxious stimuli, including chemical irritants and inflammatory mediators. By blocking TRPA1, AM-0902 inhibits the channel's ability to transmit pain signals to the spinal cord and brain.

Q2: How does AM-0902 impact the activity of spinal cord neurons in the context of inflammatory pain?

A: Research has shown that in rat models of inflammatory pain, AM-0902 significantly reduces the elevated frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in lamina I neurons of the spinal dorsal horn []. This suggests that AM-0902, by blocking TRPA1, can dampen the increased excitability of spinal neurons receiving sensory input from inflamed tissues, ultimately reducing pain perception.

Q3: What evidence supports the use of AM-0902 as a tool to study TRPA1 involvement in pain in vivo?

A: AM-0902 exhibits favorable pharmacokinetic properties in rats, achieving greater than 30-fold coverage of the TRPA1 IC50 in vivo []. This allows for effective target engagement and enables researchers to investigate the role of TRPA1 in various preclinical pain models. Notably, AM-0902 has demonstrated dose-dependent inhibition of allyl isothiocyanate (AITC)-induced nocifensive behavior in rats, confirming its ability to block TRPA1 activity and attenuate pain responses in living organisms [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)